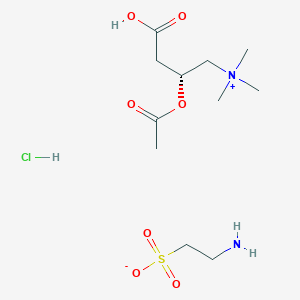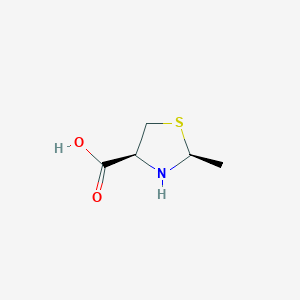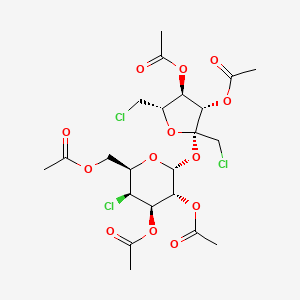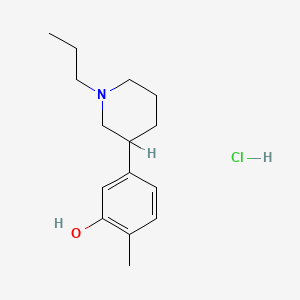
TL7E756Fpl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl L-carnitine taurinate hydrochloride: (TL7E756Fpl) is a compound with the molecular formula C9H18NO4.C2H6NO3S.ClH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetyl L-carnitine taurinate hydrochloride involves the reaction of acetyl L-carnitine with taurine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of acetyl L-carnitine taurinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl L-carnitine taurinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetyl L-carnitine taurinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research explores its potential therapeutic benefits, including neuroprotective and antioxidant properties.
Industry: It is used in the formulation of dietary supplements and functional foods
Wirkmechanismus
The mechanism of action of acetyl L-carnitine taurinate hydrochloride involves its interaction with cellular pathways and molecular targets. It is known to enhance mitochondrial function and energy production by facilitating the transport of fatty acids into mitochondria. This process is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells .
Vergleich Mit ähnlichen Verbindungen
Acetyl L-carnitine: Shares similar properties but lacks the taurinate component.
L-carnitine: A precursor to acetyl L-carnitine, involved in fatty acid metabolism.
Taurine: An amino acid with various physiological roles, including bile salt formation and osmoregulation .
Uniqueness: Acetyl L-carnitine taurinate hydrochloride is unique due to its combined properties of acetyl L-carnitine and taurine. This combination enhances its potential therapeutic effects, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
423152-18-5 |
|---|---|
Molekularformel |
C11H25ClN2O7S |
Molekulargewicht |
364.84 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6;/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6);1H/t8-;;/m1../s1 |
InChI-Schlüssel |
KVRZACGFKCAWBR-YCBDHFTFSA-N |
Isomerische SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Kanonische SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















